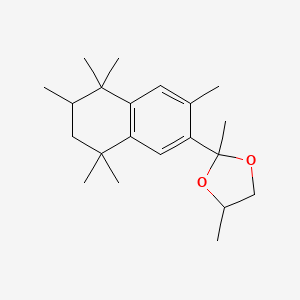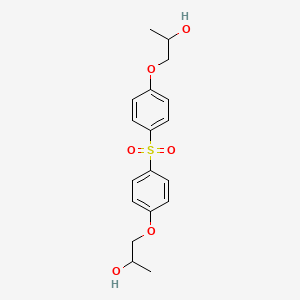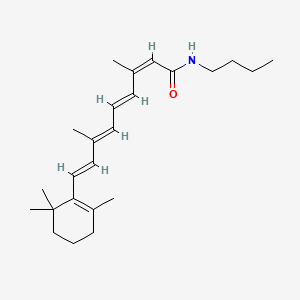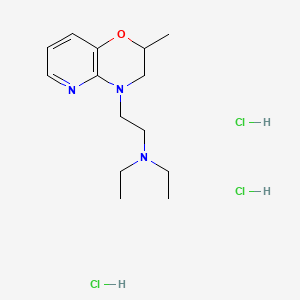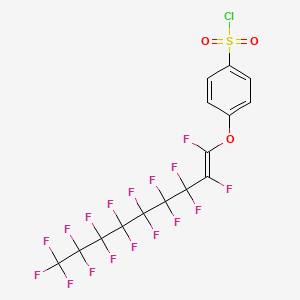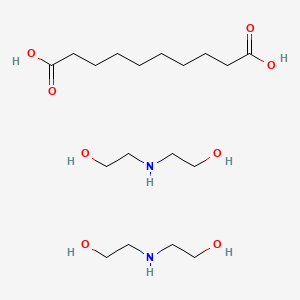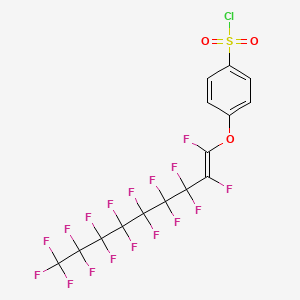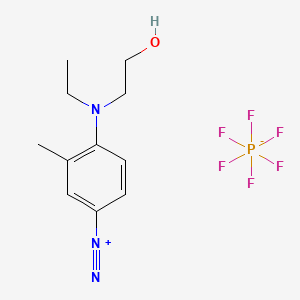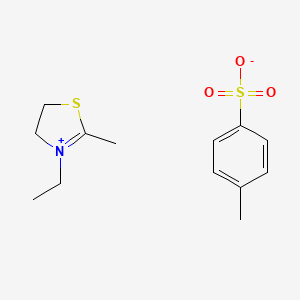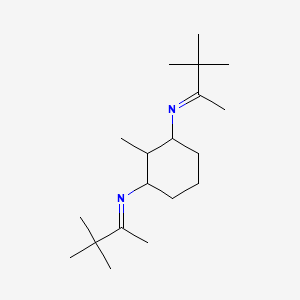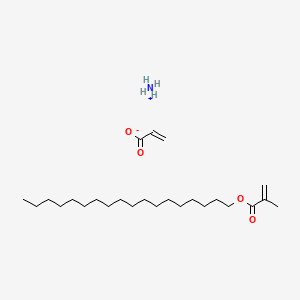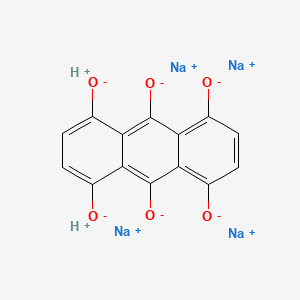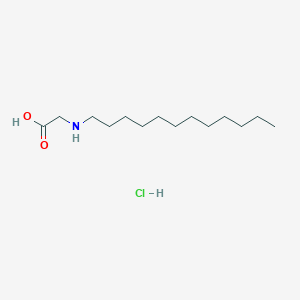
N-Dodecylglycine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Dodecylglycine hydrochloride is a chemical compound with the molecular formula C14H30ClNO2. It is a derivative of glycine, where the hydrogen atom of the amino group is replaced by a dodecyl group. This compound is known for its surfactant properties and is commonly used in various industrial and research applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
N-Dodecylglycine hydrochloride can be synthesized through the reaction of dodecylamine with glycine in the presence of hydrochloric acid. The reaction typically involves heating the mixture to facilitate the formation of the desired product. The reaction can be represented as follows:
Dodecylamine+Glycine+HCl→N-Dodecylglycine hydrochloride
The reaction conditions often include refluxing the mixture for several hours to ensure complete conversion .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale synthesis using similar reaction conditions. The process may include additional steps such as purification and crystallization to obtain the compound in its pure form. The use of automated reactors and controlled environments ensures consistent quality and yield .
Analyse Des Réactions Chimiques
Types of Reactions
N-Dodecylglycine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding amine.
Substitution: The dodecyl group can be substituted with other alkyl or functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Substitution reactions often require catalysts or specific conditions such as elevated temperatures or the presence of a base.
Major Products Formed
Oxidation: Formation of dodecanoic acid.
Reduction: Formation of dodecylamine.
Substitution: Formation of various substituted glycine derivatives.
Applications De Recherche Scientifique
N-Dodecylglycine hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a surfactant in various chemical reactions and processes.
Biology: Employed in the study of membrane proteins and lipid interactions.
Medicine: Investigated for its potential use in drug delivery systems and as a component in pharmaceutical formulations.
Industry: Utilized in the production of detergents, emulsifiers, and dispersants
Mécanisme D'action
The mechanism of action of N-Dodecylglycine hydrochloride involves its surfactant properties. The compound reduces the surface tension of aqueous solutions, allowing it to interact with lipid membranes and proteins. This interaction can disrupt membrane integrity, making it useful in various biological and chemical applications .
Comparaison Avec Des Composés Similaires
Similar Compounds
N-Dodecylglycine: Similar structure but lacks the hydrochloride group.
N-Dodecylglycine betaine: A zwitterionic surfactant with similar properties.
N-Dodecylglycine methyl ester: An ester derivative with different solubility and reactivity
Uniqueness
N-Dodecylglycine hydrochloride is unique due to its specific surfactant properties and its ability to form stable aqueous solutions. Its hydrochloride group enhances its solubility in water, making it more versatile for various applications compared to its non-hydrochloride counterparts .
Propriétés
Numéro CAS |
21937-95-1 |
|---|---|
Formule moléculaire |
C14H30ClNO2 |
Poids moléculaire |
279.84 g/mol |
Nom IUPAC |
2-(dodecylamino)acetic acid;hydrochloride |
InChI |
InChI=1S/C14H29NO2.ClH/c1-2-3-4-5-6-7-8-9-10-11-12-15-13-14(16)17;/h15H,2-13H2,1H3,(H,16,17);1H |
Clé InChI |
HPYQMMRAJGWWHU-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCNCC(=O)O.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



